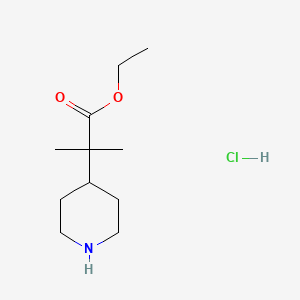

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-methyl-2-piperidin-4-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9;/h9,12H,4-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJQEJZIJAXDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride (CAS No: 243836-26-2). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates available data on the compound's structure, physicochemical characteristics, and spectroscopic profile. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines verified information from chemical suppliers with expert-driven predictions based on analogous structures to offer a holistic and practical resource. Methodologies for its synthesis, characterization, and analysis are also presented, drawing from established principles in organic and analytical chemistry.

Introduction

This compound is a substituted piperidine derivative. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and bioactive molecules due to its favorable pharmacokinetic properties and its ability to serve as a versatile pharmacophore.[1] This compound, featuring a quaternary carbon center attached to the 4-position of the piperidine ring and an ethyl ester functional group, presents an interesting profile for further investigation in drug discovery programs. Its hydrochloride salt form suggests improved solubility and stability, which are critical attributes for pharmaceutical development. This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties and methodologies for its study.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-methyl-2-(piperidin-4-yl)propanoate;hydrochloride | |

| Synonyms | ethyl 2-methyl-2-(4-piperidinyl)propanoate hydrochloride | |

| CAS Number | 243836-26-2 | |

| Molecular Formula | C₁₁H₂₂ClNO₂ | |

| Molecular Weight | 235.75 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not available. Predicted to be in the range of 150-180 °C based on similar hydrochloride salts of piperidine derivatives. | N/A |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol. | N/A |

| pKa | Not available. The piperidinyl nitrogen is expected to have a pKa in the range of 9-11. | N/A |

| Predicted XlogP | 1.7 | [2] |

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-methylpropanoate

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 eq.) followed by the slow, dropwise addition of n-butyllithium (1.0 eq.). Stir the solution at -78 °C for 30 minutes to generate LDA.

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of ethyl isobutyrate (1.0 eq.) in anhydrous THF dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate. The rationale for using a strong, non-nucleophilic base like LDA is to quantitatively deprotonate the α-carbon of the ester without competing nucleophilic addition to the carbonyl group.[3]

-

Alkylation: To the enolate solution, add a solution of N-Boc-piperidin-4-one (1.2 eq.) in anhydrous THF dropwise. The reaction is maintained at -78 °C to control the reactivity and minimize side reactions. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Boc Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dioxane or diethyl ether.

-

Acidification: To this solution, add a solution of hydrochloric acid in dioxane or diethyl ether (typically 4 M) in excess. Stir the mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).

-

Isolation: The hydrochloride salt of the product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. While experimental spectra are not publicly available, a predictive analysis based on the compound's structure is provided below.

Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | - Ethyl group: Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H).- Gem-dimethyl group: Singlet (~1.1 ppm, 6H).- Piperidine ring protons: Complex multiplets in the range of 1.5-3.5 ppm.- NH₂⁺ protons (hydrochloride salt): Broad singlet at a downfield chemical shift (>8 ppm). |

| ¹³C NMR | - Ethyl group: ~14 ppm (CH₃) and ~60 ppm (CH₂).- Gem-dimethyl group: ~25 ppm.- Quaternary carbon: ~45 ppm.- Piperidine ring carbons: Peaks in the range of 30-50 ppm.- Ester carbonyl carbon: ~175 ppm. |

| FTIR (cm⁻¹) | - N-H stretch (ammonium salt): Broad band around 2700-3000 cm⁻¹.- C-H stretch (aliphatic): 2850-2980 cm⁻¹.- C=O stretch (ester): ~1730 cm⁻¹.- C-O stretch (ester): 1150-1250 cm⁻¹. |

| Mass Spectrometry (ESI+) | - [M+H]⁺ (free base): m/z = 200.16.[2]- [M+Na]⁺ (free base): m/z = 222.15.[2] |

Chromatographic Analysis (Proposed Method)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the purity assessment of this compound.

Proposed HPLC Workflow:

Caption: A typical workflow for HPLC analysis.

Suggested HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: A suitable gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

The use of TFA as an ion-pairing agent is crucial for achieving good peak shape for the basic piperidine compound on a C18 column.

Potential Applications and Biological Activity

The biological activity of this compound has not been extensively reported in the scientific literature. However, the piperidine scaffold is a key feature in many centrally acting drugs.[4] Furthermore, molecules with similar structural motifs have been explored for various therapeutic applications, including as analgesics and cognition-enhancers.[4][5] The presence of the gem-dimethylpropanoate moiety could influence the compound's lipophilicity and metabolic stability, potentially offering advantages in drug design. Further pharmacological screening is required to elucidate the specific biological targets and therapeutic potential of this compound.[6]

Safety and Handling

Based on available safety data for this compound, the following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its known properties, a plausible synthetic route, and proposed analytical methodologies. While a significant portion of the detailed characterization data is predictive due to the limited publicly available experimental results, this document serves as a valuable starting point for researchers interested in this compound. It is hoped that this guide will facilitate future research and a more thorough understanding of the properties and potential applications of this compound.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H21NO2) [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Pharmacological screening of synthetic piperidine derivatives | Semantic Scholar [semanticscholar.org]

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride as a GABA Transporter 1 (GAT1) Inhibitor

Authored by: A Senior Application Scientist

Abstract

This technical guide delineates the hypothesized mechanism of action for this compound, a compound bearing structural motifs consistent with inhibitors of the GABA Transporter 1 (GAT1). Given the absence of direct pharmacological data for this specific molecule in the public domain, this document synthesizes established principles of GABAergic neurotransmission and GAT1 inhibition to construct a scientifically rigorous and logical framework for its potential mode of action. We will explore the pivotal role of the gamma-aminobutyric acid (GABA) system in maintaining central nervous system homeostasis and the therapeutic rationale for modulating this system via GAT1 inhibition. Furthermore, this guide provides detailed experimental protocols for researchers and drug development professionals to empirically validate the hypothesized mechanism of action for this and similar compounds.

Introduction: The GABAergic System and the Rationale for GAT1 Inhibition

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1] Disruptions in GABAergic signaling are implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and sleep disturbances.[1]

The synaptic concentration of GABA is meticulously regulated by its release from presynaptic terminals and its subsequent removal from the synaptic cleft. This removal is primarily mediated by a family of GABA transporters (GATs).[2] Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the most prominently expressed in the brain and is responsible for the majority of GABA reuptake into both neurons and surrounding glial cells.[2][3]

By inhibiting GAT1, the reuptake of GABA from the synaptic cleft is attenuated, leading to an increase in the extracellular concentration of GABA.[1][3] This elevation in synaptic GABA enhances the activation of postsynaptic GABA receptors (GABAA and GABAB), thereby potentiating inhibitory neurotransmission.[3] This mechanism of action forms the therapeutic basis for GAT1 inhibitors in conditions characterized by excessive neuronal excitation, such as epilepsy.[3][4] The clinically approved anticonvulsant drug, tiagabine, is a selective GAT1 inhibitor that validates this therapeutic approach.[1][2]

This compound, with its core piperidine structure, shares foundational structural similarities with nipecotic acid, a known GAT inhibitor scaffold. This structural analogy strongly suggests that its primary mechanism of action is likely the inhibition of GAT1.

Hypothesized Mechanism of Action of this compound

Based on its chemical structure and the established pharmacology of similar compounds, we postulate that this compound functions as a selective inhibitor of the GABA Transporter 1 (GAT1).

Molecular Target: GABA Transporter 1 (GAT1)

GAT1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5] These transporters utilize the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to drive the uptake of neurotransmitters from the extracellular space into the cell. The proposed interaction of this compound with GAT1 is likely competitive with GABA, binding to the same or an overlapping site on the transporter protein. This binding would sterically and/or allosterically hinder the translocation of GABA, effectively blocking its reuptake.

Signaling Pathway and Downstream Effects

The inhibition of GAT1 by this compound is expected to initiate a cascade of events that ultimately dampen neuronal excitability.

Caption: Hypothesized signaling pathway of GAT1 inhibition.

The expected downstream effects include:

-

Increased Synaptic GABA Concentration: The primary and immediate consequence of GAT1 inhibition.

-

Enhanced GABAergic Tone: Prolonged activation of postsynaptic GABAA and GABAB receptors.

-

Reduced Neuronal Firing: Increased inhibitory postsynaptic potentials (IPSPs), leading to hyperpolarization of the postsynaptic membrane and a decreased likelihood of action potential generation.

-

Anticonvulsant and Anxiolytic Effects: At a systemic level, the overall increase in inhibitory tone can manifest as reduced seizure susceptibility and anxiolytic-like behaviors.

Experimental Validation of the Mechanism of Action

To empirically validate the hypothesis that this compound is a GAT1 inhibitor, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

3.1.1. Radioligand Binding Assay

This assay determines the affinity of the test compound for the GAT1 transporter by measuring its ability to displace a radiolabeled ligand known to bind to the transporter.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GAT1 (e.g., HEK293-hGAT1).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a GAT1-specific radioligand (e.g., [3H]tiagabine or [3H]nipecotic acid) and varying concentrations of this compound.

-

Separation: After incubation to equilibrium, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to determine the inhibitory constant (Ki).

3.1.2. GABA Uptake Assay

This functional assay directly measures the ability of the test compound to inhibit the uptake of GABA into cells or synaptosomes.

Protocol:

-

Cell/Synaptosome Preparation: Use either cultured cells expressing GAT1 or freshly prepared synaptosomes from rodent brain tissue.

-

Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of this compound.

-

Initiation of Uptake: Add a fixed concentration of [3H]GABA to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period, terminate the reaction by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the cells/synaptosomes and measure the amount of accumulated [3H]GABA using a scintillation counter.

-

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of GABA uptake (IC50).

Caption: Experimental workflow for mechanism of action validation.

In Vivo Studies

3.2.1. In Vivo Microdialysis

This technique allows for the direct measurement of extracellular GABA levels in the brain of a living animal following administration of the test compound.

Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus or cortex) of an anesthetized rodent.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a baseline of extracellular GABA concentration.

-

Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Post-Dose Collection: Continue to collect dialysate samples to measure changes in extracellular GABA levels.

-

Analysis: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.

3.2.2. Animal Models of Disease

To demonstrate the therapeutic potential of the compound based on its mechanism of action, it should be tested in relevant animal models. For a GAT1 inhibitor, anticonvulsant models are highly appropriate.

Examples of Models:

-

Pentylenetetrazol (PTZ)-induced seizure model: PTZ is a GABAA receptor antagonist that induces clonic-tonic seizures. The ability of the test compound to increase the latency to seizure onset or prevent seizures is a measure of its anticonvulsant activity.

-

Maximal Electroshock (MES) seizure model: This model induces generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Expected Data and Interpretation

The following table summarizes the expected outcomes from the proposed experiments that would support the hypothesis that this compound is a GAT1 inhibitor.

| Experiment | Parameter Measured | Expected Outcome for a GAT1 Inhibitor |

| Radioligand Binding Assay | Ki (nM or µM) | A low Ki value, indicating high binding affinity for GAT1. |

| GABA Uptake Assay | IC50 (nM or µM) | A low IC50 value, indicating potent inhibition of GABA uptake. |

| GAT Subtype Selectivity | IC50 ratio (GATx/GAT1) | A high ratio, indicating selectivity for GAT1 over other GAT subtypes. |

| In Vivo Microdialysis | % increase in extracellular GABA | A significant, dose-dependent increase in extracellular GABA levels in the brain. |

| Anticonvulsant Models | Seizure threshold or protection | An increase in the seizure threshold or protection against induced seizures. |

Conclusion

While direct experimental data for this compound is not currently available in the public literature, its chemical structure provides a strong rationale for hypothesizing its mechanism of action as a GABA Transporter 1 inhibitor. This guide has outlined the molecular and cellular consequences of GAT1 inhibition and provided a comprehensive and logical framework of experimental protocols to rigorously test this hypothesis. The successful validation of this mechanism of action would position this compound as a promising candidate for further investigation in the treatment of neurological disorders characterized by GABAergic dysfunction.

References

- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a cornerstone in the development of a wide array of therapeutics, recognized for its favorable physicochemical properties and its role as a key structural motif in numerous FDA-approved drugs.[1][2][3] This document outlines the compound's physicochemical properties, a proposed synthetic route, and detailed analytical characterization methodologies. By integrating predictive data with established principles of chemical analysis, this guide serves as a vital resource for researchers engaged in the synthesis, purification, and application of this and related piperidine-based compounds. The methodologies described herein are designed to be self-validating, providing a robust framework for the confirmation of the compound's identity and purity, which is paramount in a drug development context.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a prevalent heterocyclic motif in a vast number of pharmaceuticals and natural products.[1][4] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets.[1] Piperidine derivatives have demonstrated a broad spectrum of biological activities, including applications as anticancer, antiviral, antimicrobial, and analgesic agents.[2] The title compound, this compound, is a valuable intermediate for the synthesis of more complex molecules, leveraging the reactivity of both the secondary amine of the piperidine ring and the ester functionality. Its characterization is therefore a critical step in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from reaction kinetics to formulation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ClNO₂ | |

| Molecular Weight | 235.75 g/mol | |

| CAS Number | 243836-26-2 | |

| Appearance | Solid (predicted) | |

| Storage Temperature | Room Temperature | |

| Purity (Typical) | ≥95% | [1] |

| InChI Key | LOJQEJZIJAXDQB-UHFFFAOYSA-N |

Synthesis Pathway

Step-by-Step Methodology

-

Step 1: Michael Addition. The synthesis commences with a Michael addition of the enolate of ethyl isobutyrate to 4-vinylpyridine. The reaction is typically carried out in an aprotic solvent such as THF or DMF, using a strong base like sodium hydride (NaH) to deprotonate the α-carbon of the ester.

-

Step 2: Reduction of the Pyridine Ring. The resulting ethyl 2-methyl-2-(pyridin-4-yl)propanoate is then subjected to reduction to saturate the pyridine ring. This can be achieved through catalytic hydrogenation using hydrogen gas and a catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C). Alternatively, chemical reduction using reagents like sodium borohydride in the presence of a cobalt(II) salt can also be employed.

-

Step 3: Hydrochloride Salt Formation. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties. This is achieved by dissolving the free base, Ethyl 2-methyl-2-(piperidin-4-yl)propanoate, in an inert solvent like diethyl ether or ethyl acetate, followed by the addition of a solution of hydrochloric acid in the same solvent. The hydrochloride salt precipitates out of the solution and can be collected by filtration.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are critical for the characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the ester group and the protonated amine.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.4 | Broad Multiplet | 2H | Equatorial protons on C2 and C6 of piperidine |

| ~3.0 | Broad Multiplet | 2H | Axial protons on C2 and C6 of piperidine |

| ~2.0 | Multiplet | 1H | Proton on C4 of piperidine |

| ~1.8 | Multiplet | 2H | Equatorial protons on C3 and C5 of piperidine |

| ~1.5 | Multiplet | 2H | Axial protons on C3 and C5 of piperidine |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.1 | Singlet | 6H | -C(CH₃ )₂- |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Ester) |

| ~60 | -O-C H₂-CH₃ |

| ~45 | C 2 and C 6 of piperidine |

| ~42 | Quaternary carbon -C (CH₃)₂- |

| ~35 | C 4 of piperidine |

| ~30 | C 3 and C 5 of piperidine |

| ~25 | -C(C H₃)₂- |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt will exhibit characteristic absorptions for the ammonium and ester groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2700-2400 | Broad, Strong | N-H stretch (secondary ammonium salt) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

The broad absorption in the 2700-2400 cm⁻¹ region is a hallmark of an amine salt.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 199.157. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive ion mode would likely show the protonated molecule [M+H]⁺ at m/z 200.165.[8]

Expected Fragmentation Pattern

The fragmentation of the molecular ion is expected to occur via cleavage of the bonds adjacent to the carbonyl group and the piperidine ring.[9]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]

- 7. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C11H21NO2) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

Harnessing the Potential of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride for the Discovery of Novel Bioactive Compounds

A Senior Application Scientist's In-depth Technical Guide

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the strategic selection of versatile chemical scaffolds that can be elaborated to explore new chemical space and unlock unique biological activities. Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride has emerged as a pivotal building block in this context. Its unique structural features, combining a reactive piperidine ring with a sterically hindered ester moiety, offer a rich platform for chemical diversification. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of this compound and a practical framework for its application in the synthesis of novel derivatives with therapeutic potential. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also providing a three-dimensional framework for precise ligand-receptor interactions. Piperidine derivatives are integral to a wide array of pharmaceuticals, targeting conditions ranging from central nervous system disorders to cancer.[3] this compound, with its readily functionalizable secondary amine and ester group, serves as an exemplary starting point for the development of novel piperidine-containing compounds.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 243836-26-2 | [4] |

| Molecular Formula | C11H22ClNO2 | [5] |

| Molecular Weight | 235.75 g/mol | N/A |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [6][7] |

| Storage | Room Temperature | [4] |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions. The key structural features for synthetic manipulation are the secondary amine of the piperidine ring and the ethyl ester. The gem-dimethyl group adjacent to the ester provides steric hindrance, which can influence the reactivity of the ester and the conformational flexibility of the molecule.

Diagram 1: Chemical Structure of this compound

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 243836-26-2 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C11H21NO2) [pubchemlite.lcsb.uni.lu]

- 6. Ethyl 2-(piperidin-4-yl)propanoate hydrochloride 95% | CAS: 141060-25-5 | AChemBlock [achemblock.com]

- 7. ethyl 2-Methyl-2-(piperidin-4-yl)propanoate (Hydrochloride), CasNo.243836-26-2 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]

A Preliminary Investigation into the Reactivity of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate Hydrochloride: A Technical Guide

Abstract

This technical guide provides a detailed preliminary investigation into the potential reactivity of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride, a key intermediate in pharmaceutical synthesis. By examining the constituent functional groups—a tertiary amine within a piperidine ring and an ethyl ester—this document outlines the probable degradation pathways under various stress conditions. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to assess the stability of this molecule and others of its class. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for regulatory submissions and robust process development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in a multitude of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The stability of this intermediate is paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Understanding its degradation profile is a critical step in the development of stable formulations and the establishment of appropriate storage conditions.

This guide will delve into the anticipated reactivity of this molecule by dissecting the chemical behavior of its two primary functional groups: the piperidine ring and the ethyl propanoate moiety. We will explore the likely degradation pathways, including hydrolysis of the ester and oxidation of the piperidine ring. Furthermore, this document provides a comprehensive framework for conducting forced degradation studies, a systematic approach to identifying potential degradants under accelerated conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its reactivity and developing appropriate analytical methods.

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₂ClNO₂ | |

| Molecular Weight | 235.75 g/mol | |

| Appearance | Solid | |

| CAS Number | 243836-26-2 | |

| InChI Key | LOJQEJZIJAXDQB-UHFFFAOYSA-N | |

| Predicted XlogP | 1.7 | |

| Storage Temperature | Room Temperature |

Predicted Reactivity and Degradation Pathways

The reactivity of this compound can be logically deduced by examining its core functional groups. The primary sites of potential degradation are the ethyl ester linkage and the tertiary amine within the piperidine ring.

Ester Hydrolysis

The ethyl propanoate moiety is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis : In the presence of an acid, the hydrolysis of the ester is a reversible reaction that yields a carboxylic acid and an alcohol. For the title compound, this would result in the formation of 2-methyl-2-(piperidin-4-yl)propanoic acid and ethanol. The reaction is typically driven to completion by using a large excess of water.

-

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the hydrolysis of an ester is an irreversible reaction that produces a carboxylate salt and an alcohol. This process, also known as saponification, is generally faster and more complete than acid-catalyzed hydrolysis. Treatment of this compound with a base like sodium hydroxide would yield sodium 2-methyl-2-(piperidin-4-yl)propanoate and ethanol.

Caption: Potential hydrolysis pathways of the ester functional group.

Piperidine Ring Oxidation

The piperidine ring, particularly the tertiary amine, is susceptible to oxidation. Oxidative degradation can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, and metal catalysts. Potential oxidative degradation pathways include:

-

N-Oxide Formation : The tertiary amine of the piperidine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for cyclic amines.

-

Ring Opening : More aggressive oxidation can lead to the cleavage of the C-N bonds within the piperidine ring, resulting in the formation of various degradation products. Studies on the degradation of piperidine have shown that it can be metabolized to glutaric acid.

-

Dehydrogenation : Oxidation can also lead to the formation of iminium ions, which are reactive intermediates that can undergo further reactions. The oxidation of the piperidine ring can also lead to the formation of lactams (cyclic amides).

-

Hydroxylation : The carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen, can be hydroxylated.

Caption: Potential oxidation pathways of the piperidine ring.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. The following protocols provide a framework for a comprehensive forced degradation study on this compound.

General Considerations

-

Concentration : A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Controls : A control sample (unstressed) should be analyzed alongside the stressed samples.

-

Analysis : All samples should be analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

Experimental Workflow

Methodological & Application

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Utilizing Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Introduction: The Significance of Spirocyclic Piperidines in Modern Drug Discovery

Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry, prized for their inherent three-dimensionality which allows for novel interactions with biological targets. Among these, spiropiperidines are particularly noteworthy, as the piperidine moiety is a frequent feature in approved pharmaceuticals.[1][2] The rigid, non-planar structure of spirocycles can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties such as increased aqueous solubility. This application note provides a comprehensive guide for the synthesis of novel spirocyclic compounds using Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride, a versatile starting material for the construction of diverse spirocyclic architectures.[3][4][5][6]

Core Building Block: this compound

This compound is a bifunctional molecule offering a strategic starting point for spirocyclization.[3][4][5][6] The secondary amine of the piperidine ring serves as a nucleophilic handle for N-alkylation, while the ester group provides a latent electrophilic site or a point for further chemical modification. The hydrochloride salt form ensures stability and ease of handling. Prior to its use in many organic reactions, the free base is typically generated in situ or in a separate step.

Key Properties:

| Property | Value |

| Molecular Formula | C11H22ClNO2 |

| Molecular Weight | 235.75 g/mol |

| CAS Number | 243836-26-2 |

| Physical Form | Solid |

Synthetic Strategies: Constructing the Spirocyclic Core

The synthesis of spirocyclic compounds from this compound primarily involves a two-step sequence:

-

N-Alkylation of the Piperidine Nitrogen: This step introduces a tether containing an electrophilic or a group that can be converted into one.

-

Intramolecular Cyclization: The tethered group reacts with a nucleophilic center on the piperidine ring or the propanoate moiety to form the second ring of the spirocycle.

This guide will focus on two primary intramolecular cyclization strategies:

-

Intramolecular Alkylation: A classic and reliable method for forming carbocyclic and heterocyclic rings.[7]

-

Pictet-Spengler Reaction: A powerful tool for the synthesis of spiro-fused tetrahydro-β-carbolines, a privileged scaffold in medicinal chemistry.[8][9][10][11]

Protocol 1: Synthesis of a Spiro-pyrrolidine Piperidine via Intramolecular N-Alkylation and Cyclization

This protocol details the synthesis of a spiro[piperidine-4,3'-pyrrolidin]-2'-one derivative. The strategy involves the N-alkylation of the piperidine with a bifunctional reagent, followed by an intramolecular amidation to form the spirocyclic lactam.

Workflow Diagram:

Caption: Workflow for Spiro-pyrrolidine Synthesis.

Detailed Experimental Protocol:

Step 1: N-Alkylation of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate

-

Free Base Generation: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

-

Alkylation Reaction: Dissolve the free base in anhydrous acetonitrile. Add potassium carbonate (K2CO3, 2.0 eq) and ethyl 2-bromoacetate (1.1 eq).[12] Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.

-

Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-alkylated intermediate.[13][14][15]

Step 2: Intramolecular Amidation for Spirocyclization

-

Cyclization Reaction: Dissolve the N-alkylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired spiro[piperidine-4,3'-pyrrolidin]-2'-one derivative.[16]

Table of Reagents and Conditions:

| Step | Reagent | Stoichiometry | Solvent | Temperature | Time |

| 1 | Ethyl 2-bromoacetate | 1.1 eq | Acetonitrile | Room Temp. | 12-18 h |

| 1 | K2CO3 | 2.0 eq | Acetonitrile | Room Temp. | 12-18 h |

| 2 | Sodium Hydride (60%) | 1.2 eq | THF | 0 °C to RT | 4-6 h |

Protocol 2: Synthesis of a Spiro-indole Piperidine via Pictet-Spengler Reaction

This protocol outlines the synthesis of a spiro[indole-3,4'-piperidine] derivative, a scaffold of significant interest in medicinal chemistry.[8] The strategy employs an N-alkylation followed by an acid-catalyzed Pictet-Spengler cyclization.

Workflow Diagram:

Caption: Workflow for Spiro-indole Synthesis.

Detailed Experimental Protocol:

Step 1: N-Alkylation with Tryptophyl Bromide

-

Preparation of Tryptophyl Bromide: Tryptophyl bromide can be synthesized from tryptophol by reaction with phosphorus tribromide (PBr3) or a similar brominating agent.

-

Alkylation Reaction: Dissolve the free base of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate (1.0 eq) in anhydrous dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) followed by a solution of tryptophyl bromide (1.2 eq) in DMF.[12] Stir the reaction at room temperature for 24 hours.

-

Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the N-tryptophyl piperidine intermediate.

Step 2: Pictet-Spengler Cyclization

-

Cyclization Reaction: Dissolve the N-tryptophyl piperidine intermediate (1.0 eq) in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.[10] Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic. Extract the product with DCM.

-

Final Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the spiro[indole-3,4'-piperidine] derivative.

Table of Reagents and Conditions:

| Step | Reagent | Stoichiometry | Solvent | Temperature | Time |

| 1 | Tryptophyl Bromide | 1.2 eq | DMF | Room Temp. | 24 h |

| 1 | DIPEA | 2.5 eq | DMF | Room Temp. | 24 h |

| 2 | Trifluoroacetic Acid | 10-20 eq | DCM | 0 °C to RT | 2-4 h |

Characterization of Synthesized Spirocyclic Compounds

The structural elucidation of the synthesized spirocyclic compounds is crucial and can be achieved through a combination of spectroscopic techniques.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of key structural motifs and the diastereomeric ratio if a new stereocenter is formed.[18]

-

¹³C NMR: Provides information on the carbon framework of the molecule.[19][20]

-

2D NMR (COSY, HSQC, HMBC): Essential for unambiguous assignment of proton and carbon signals, especially in complex spirocyclic systems.[18] NOESY or ROESY experiments can be used to determine the relative stereochemistry of the spirocycle.[18]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups such as carbonyls (C=O) and amines (N-H).[17]

Purification and Isolation

Purification of the final spirocyclic compounds is typically achieved using chromatographic techniques.[14][15][21]

-

Column Chromatography: The primary method for purifying reaction mixtures on a laboratory scale. Silica gel is the most common stationary phase, with the mobile phase being a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[13]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Can be used for the purification of highly pure samples or for the separation of closely related isomers.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of spirocyclic compounds. The protocols outlined in this application note, based on well-established synthetic methodologies, provide a solid foundation for researchers to explore the synthesis of novel spiropiperidine derivatives for applications in drug discovery and medicinal chemistry. Careful optimization of reaction conditions and thorough characterization of the products are essential for successful outcomes.

References

- 1. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. This compound | 243836-26-2 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C11H21NO2) [pubchemlite.lcsb.uni.lu]

- 5. eMolecules this compound | | Fisher Scientific [fishersci.com]

- 6. 167710-69-2|Ethyl 2-methyl-2-(piperidin-4-yl)propanoate|BLD Pharm [bldpharm.com]

- 7. Synthesis of Carbocyclic Spiro Compounds via Intramolecular Alkylation Routes [periodicos.capes.gov.br]

- 8. Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. shu.elsevierpure.com [shu.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. moravek.com [moravek.com]

- 16. benchchem.com [benchchem.com]

- 17. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]

- 18. benchchem.com [benchchem.com]

- 19. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS - ProQuest [proquest.com]

- 20. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chromatographic purification steps: Topics by Science.gov [science.gov]

Application Note & Protocol: N-Alkylation of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Alkyl Piperidine Scaffold

The piperidine ring is a cornerstone structural motif in medicinal chemistry, found in a multitude of FDA-approved drugs and natural products.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for engaging with biological targets.[1][2] The functionalization of the piperidine nitrogen via N-alkylation is a critical and frequently employed strategy in drug discovery.[3] This modification allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly impact its potency, selectivity, metabolic stability, and overall pharmacological profile.

This document provides a detailed protocol for the N-alkylation of ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride, a valuable building block for synthesizing more complex pharmaceutical intermediates. We will focus on the direct alkylation method using an alkyl halide, a robust and widely applicable procedure in synthetic organic chemistry.

Reaction Principle and Mechanism

The N-alkylation of a secondary amine, such as the piperidine nitrogen in our starting material, with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[4]

Overall Reaction:

Mechanistic Steps:

-

Deprotonation (Free-Basing): The starting material is a hydrochloride salt. The piperidine nitrogen is protonated, rendering it non-nucleophilic. A base is required to neutralize the HCl salt, liberating the free secondary amine, which possesses a lone pair of electrons on the nitrogen atom.

-

Nucleophilic Attack: The liberated amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This forms a new carbon-nitrogen bond and displaces the halide ion.[4]

-

Proton Transfer: The initial product is a tertiary ammonium salt. The base present in the reaction mixture then deprotonates this intermediate to yield the final, neutral N-alkylated tertiary amine product. The base also serves to neutralize the hydrohalic acid (H-X) that is generated as a byproduct of the SN2 reaction.[4][5]

A potential side reaction is over-alkylation . The tertiary amine product is itself nucleophilic and can react with another equivalent of the alkyl halide to form a quaternary ammonium salt.[6][7][8] This is typically minimized by controlling the stoichiometry and reaction conditions.

Detailed Experimental Protocol: Direct Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.

Materials and Reagents

| Reagent/Material | Purpose |

| Ethyl 2-methyl-2-(piperidin-4-yl)propanoate HCl | Starting Material |

| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Alkylating Agent |

| Anhydrous Potassium Carbonate (K₂CO₃) | Base |

| Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile | Solvent |

| Ethyl Acetate (EtOAc) | Extraction Solvent |

| Deionized Water | Aqueous Work-up |

| Brine (Saturated NaCl solution) | Aqueous Work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |

| Silica Gel (for column chromatography) | Purification |

| Round-bottom flask, magnetic stirrer, condenser | Reaction Apparatus |

| Separatory funnel, Rotary evaporator | Work-up & Purification Equipment |

| Thin Layer Chromatography (TLC) plates | Reaction Monitoring |

Reagent Data Table

| Compound | Formula | MW ( g/mol ) | Role | Notes |

| Ethyl 2-methyl-2-(piperidin-4-yl)propanoate HCl | C₁₁H₂₂ClNO₂ | 235.75 | Substrate | The hydrochloride salt must be neutralized in situ. |

| Benzyl Bromide (Example) | C₇H₇Br | 171.04 | Alkylating Agent | Lachrymatory. Handle in a fume hood. Other alkyl halides (iodides, chlorides) can also be used. |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base | Mild, inexpensive, and effective base for this transformation.[9][10] Must be anhydrous. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | A polar aprotic solvent that facilitates SN2 reactions.[5] Ensure it is anhydrous. |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq) to the flask. This excess ensures complete neutralization of the starting material and the acid byproduct. Add anhydrous DMF (or acetonitrile) to create a stirrable suspension (approx. 0.1-0.2 M concentration).

-

Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. For less reactive alkyl halides (e.g., chlorides or sterically hindered bromides), the reaction may be gently heated to 50-60 °C.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent system). The product spot should be less polar than the starting amine.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KX). Wash the filter cake with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.[3]

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Experimental Workflow Diagram

Caption: Workflow for direct N-alkylation.

Results and Discussion: Causality Behind Experimental Choices

The success of this protocol hinges on the rational selection of reagents and conditions.

Hypothetical Performance Data

| Alkylating Agent (R-X) | Temp (°C) | Time (h) | Hypothetical Yield (%) | Notes |

| Iodomethane | 25 | 12 | 92% | Highly reactive, risk of over-alkylation. |

| Ethyl Bromide | 25 | 20 | 88% | Standard reactivity. |

| Benzyl Bromide | 25 | 16 | 95% | Benzylic halide is highly reactive. |

| Isopropyl Bromide | 50 | 24 | 65% | Slower due to increased steric hindrance. |

Discussion of Key Parameters

-

The Role of the Base: The use of a base is non-negotiable. Potassium carbonate is an ideal choice as it is a mild, non-nucleophilic, and inexpensive base that is highly effective in this context.[9][10][11] It is strong enough to deprotonate the piperidinium hydrochloride and the ammonium intermediate but generally not strong enough to cause unwanted side reactions, such as hydrolysis of the ethyl ester functional group. Studies on similar alkylations have shown that the reaction rate can be dependent on the surface area of the potassium carbonate.[12]

-

Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are superior for SN2 reactions. They effectively solvate the potassium cation (K⁺) while poorly solvating the carbonate anion (CO₃²⁻). This leaves the anion "naked" and more reactive, accelerating the deprotonation steps and the overall reaction rate.[5]

-

Reactivity of Alkyl Halides: The choice of halide significantly impacts reaction time. The reactivity follows the order R-I > R-Br > R-Cl, consistent with the leaving group ability (I⁻ > Br⁻ > Cl⁻). For laboratory synthesis, bromides and iodides are most commonly used.[4]

Alternative Method: Reductive Amination

An excellent alternative to direct alkylation is reductive amination. This method is particularly useful for preparing secondary or tertiary amines and is less prone to over-alkylation.[3][8][13] The process involves reacting the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Key Reagents:

-

Carbonyl: Aldehyde or Ketone

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions.[3]

Caption: General pathway for reductive amination.

Conclusion

The N-alkylation of this compound is a fundamental transformation for creating novel derivatives for pharmaceutical research. The direct alkylation protocol detailed here, utilizing an alkyl halide with potassium carbonate in a polar aprotic solvent, is a reliable and high-yielding method. Understanding the underlying SN2 mechanism and the specific role of each reagent allows researchers to troubleshoot and adapt this protocol for a wide range of alkylating agents, making it a powerful tool in the synthesis of complex, biologically active molecules.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

- 3. benchchem.com [benchchem.com]

- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Amine alkylation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. snu.elsevierpure.com [snu.elsevierpure.com]

- 12. Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Anti-psychotic Drug Zotepine [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride in Drug Discovery

Introduction: The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1] Its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and its capacity to serve as both a hydrogen bond donor and acceptor, make it a highly versatile structural motif.[1] The conformational flexibility of the piperidine ring allows it to adapt to the steric requirements of diverse biological targets, enhancing drug-target interactions.[1] Consequently, piperidine derivatives have been successfully developed as therapeutic agents across numerous disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1]

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride emerges as a valuable and versatile building block for drug discovery programs. Its structure incorporates a 4-substituted piperidine core, a common feature in many CNS-active drugs, combined with a propanoate moiety that offers a handle for further chemical elaboration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and synthetic utilization of this compound. While direct therapeutic applications of this specific molecule are not extensively documented, its structural components suggest significant potential as a key intermediate in the synthesis of novel therapeutic agents. These notes will provide insights into its potential biological relevance, detailed protocols for its chemical modification, and a framework for its integration into drug discovery workflows.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological screening.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ClNO₂ | PubChem[2] |

| Molecular Weight | 235.75 g/mol | PubChem[2] |

| CAS Number | 203979-56-6 (hydrochloride); 167710-69-2 (free base) | Multiple Vendors[3][4] |

| Appearance | Typically a white to off-white solid | General chemical properties |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | General chemical properties |

| Key Structural Features | 4-substituted piperidine ring (secondary amine), Ethyl propanoate group (ester) | PubChem[2] |

The presence of a secondary amine in the piperidine ring and an ester functional group are the two primary points for chemical modification, making this compound a bifunctional building block for the synthesis of diverse chemical libraries.

Potential Therapeutic Applications: An Inferential Analysis

Based on the extensive literature on piperidine-containing pharmaceuticals, we can infer the potential therapeutic areas where derivatives of this compound could be impactful.

Central Nervous System (CNS) Disorders

The 4-substituted piperidine motif is a hallmark of many CNS-active drugs, including analgesics and antipsychotics.[5] The piperidine ring can interact with various CNS receptors and transporters.

-

Analgesia: The piperidine scaffold is central to the pharmacophore of potent opioid analgesics.[5][6] By modifying the piperidine nitrogen and the propanoate side chain, novel ligands for opioid receptors could be developed for pain management.[6]

-

Neurodegenerative Diseases: Piperidine derivatives have been investigated for their potential in treating conditions like Alzheimer's disease.[7]

-

Psychiatric Disorders: The structural similarity to scaffolds used in antipsychotic and antidepressant medications suggests potential for developing novel agents for these indications.[5]

Oncology

Recent research has highlighted the antiproliferative activity of novel piperidine derivatives against various cancer cell lines, including leukemia.[8][9] The piperidine core can be functionalized to interact with specific targets in cancer cells, potentially inducing apoptosis or cell cycle arrest.[9]

Anti-inflammatory and Immunomodulatory Agents

Piperidine-containing compounds have demonstrated anti-inflammatory properties.[10] Derivatives can be designed to inhibit key inflammatory mediators, such as cyclooxygenases (COX) or lipoxygenases (LOX), or to modulate inflammatory signaling pathways like the NLRP3 inflammasome.[11]

Synthetic Strategies and Experimental Protocols

The true utility of this compound lies in its role as a synthetic intermediate. The secondary amine of the piperidine ring and the ethyl ester are the primary sites for chemical modification.

Workflow for Derivatization

The following diagram illustrates a general workflow for the derivatization of this compound.

Caption: General derivatization strategies for the title compound.

Protocol 1: N-Alkylation of the Piperidine Ring

This protocol describes the addition of an alkyl or benzyl group to the piperidine nitrogen via reductive amination or direct alkylation.

Objective: To introduce substituents at the piperidine nitrogen to explore structure-activity relationships, for instance, in targeting CNS receptors.

Materials:

-

This compound

-

Aldehyde or ketone of choice (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

-

Add the desired aldehyde or ketone (1.2 eq) to the reaction mixture.

-

Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.

Causality: Reductive amination is a mild and efficient method for N-alkylation of secondary amines, offering broad substrate scope and avoiding the over-alkylation often seen with direct alkylation using alkyl halides.

Protocol 2: N-Acylation of the Piperidine Ring

This protocol details the formation of an amide linkage at the piperidine nitrogen.

Objective: To synthesize amide derivatives, which are common motifs in bioactive molecules, including enzyme inhibitors and receptor ligands.

Materials:

-

This compound

-

Acid chloride or carboxylic acid of choice

-

Coupling agent if using a carboxylic acid (e.g., HATU, HOBt/EDC)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend this compound (1.0 eq) in DCM.

-

Add triethylamine (2.2 eq) and stir for 10 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid chloride (1.1 eq) dissolved in DCM.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Trustworthiness: This standard acylation protocol is widely used and reliable. The use of a base is crucial to neutralize both the starting material's hydrochloride salt and the HCl generated during the reaction with the acid chloride.

Protocol 3: Hydrolysis of the Ethyl Ester and Subsequent Amide Coupling

This two-step protocol first converts the ester to a carboxylic acid, which is then coupled with an amine.

Objective: To create a new amide bond at the propanoate side chain, allowing for significant structural diversification.

Step 1: Ester Hydrolysis

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)/Water or Methanol/Water solvent mixture

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the starting material (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

-

Add LiOH (2.0-3.0 eq) and stir at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Once complete, acidify the reaction mixture to pH ~5-6 with 1M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to obtain the carboxylic acid intermediate, which can often be used in the next step without further purification.

Step 2: Amide Coupling

Materials:

-

The carboxylic acid intermediate from Step 1

-

Amine of choice

-

HATU or HOBt/EDC

-

DIPEA or TEA

-

DMF or DCM

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in DMF.

-

Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction at room temperature until completion.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Logical Relationship Diagram for Synthetic Modifications

Caption: Synthetic pathways originating from the two functional handles.

Conclusion and Future Perspectives

This compound is a strategically valuable building block in drug discovery. While not a therapeutic agent itself, its bifunctional nature provides a robust platform for the synthesis of diverse chemical libraries. The protocols and strategies outlined in this document offer a starting point for medicinal chemists to explore the chemical space around the 4-substituted piperidine scaffold. By leveraging the known biological activities of piperidine-containing drugs, researchers can rationally design and synthesize novel derivatives with the potential to address unmet medical needs in areas such as CNS disorders, oncology, and inflammation. The systematic application of these protocols will enable the generation of novel intellectual property and the identification of new lead compounds for further development.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H21NO2) [pubchemlite.lcsb.uni.lu]

- 3. eMolecules this compound | | Fisher Scientific [fishersci.com]

- 4. 167710-69-2|Ethyl 2-methyl-2-(piperidin-4-yl)propanoate|BLD Pharm [bldpharm.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Reactions with Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is a key building block in modern medicinal chemistry. Its structure, featuring a secondary amine within a piperidine ring and an ethyl ester, offers two key points for chemical modification. This bifunctionality makes it a valuable starting material for the synthesis of complex molecules, most notably as a crucial intermediate in the synthesis of the second-generation antihistamine, Bilastine.[1][2] The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[3]

This guide provides detailed, field-proven protocols for the most common and impactful reactions involving this compound: N-alkylation, N-acylation, and reductive amination. The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated throughout to ensure scientific integrity and practical applicability.

Compound Profile & Safety

| Property | Value | Source |

| Chemical Name | This compound | Internal |

| CAS Number | 243836-26-2 | Internal |

| Molecular Formula | C₁₁H₂₂ClNO₂ | Internal |

| Molecular Weight | 235.75 g/mol | Internal |

| Appearance | White to off-white solid | Internal |

| Purity | Typically ≥95% | [4] |

Safety & Handling: this compound should be handled in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Core Reactions and Experimental Protocols

The secondary amine of the piperidine ring is the primary site of reactivity for this molecule. As the starting material is a hydrochloride salt, it is necessary to liberate the free amine in situ using a base before proceeding with the desired reaction.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen, a common strategy for modulating the pharmacological properties of drug candidates.[3] The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic piperidine nitrogen displaces a leaving group on an alkyl halide. A non-nucleophilic base is crucial to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[6]

Exemplary Protocol: N-Benzylation

This protocol details the N-alkylation of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate with benzyl bromide.

Materials:

-

This compound

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 235.8 mg, 1.0 mmol).

-

Add anhydrous acetonitrile (10 mL) to the flask.

-

Add anhydrous potassium carbonate (2.5 eq, e.g., 345.5 mg, 2.5 mmol). The excess base is to ensure complete neutralization of the hydrochloride salt and the HBr generated during the reaction.

-

Stir the suspension at room temperature for 15 minutes to liberate the free amine.

-

Slowly add benzyl bromide (1.1 eq, e.g., 188.1 mg, 1.1 mmol) to the stirred solution at room temperature using a syringe.[7]

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (20 mL).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-